![molecular formula C23H26N2O2 B3968774 1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone CAS No. 192060-94-9](/img/structure/B3968774.png)
1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone
Übersicht
Beschreibung
1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone, also known as TMAQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TMAQ is a redox-active molecule that can undergo reversible electron transfer reactions, making it useful in various fields of study.
Wirkmechanismus
1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone acts as an electron transfer agent, which allows it to participate in redox reactions. It can accept or donate electrons, depending on the reaction conditions, making it a versatile molecule. The mechanism of action of this compound has been extensively studied in the context of energy storage and conversion.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties, which makes it useful in the prevention of oxidative stress-related diseases. It has also been studied for its potential as an anticancer agent, as it can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone is its ability to undergo reversible redox reactions, which makes it useful in various laboratory experiments. However, this compound is also known to be highly reactive, which can make it difficult to handle in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone. One potential area of research is in the development of new materials for energy storage and conversion. This compound has shown promising results in this field, and further research could lead to the development of more efficient and sustainable energy technologies. Another potential direction is in the study of this compound as an anticancer agent. Further research could help to elucidate the mechanism of action of this compound in cancer cells and lead to the development of new cancer therapies.
Wissenschaftliche Forschungsanwendungen
1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]anthra-9,10-quinone has been extensively studied for its potential applications in various fields of science. One of the major areas of research is in the development of new materials for energy storage and conversion. This compound has shown promising results in the development of high-performance batteries and supercapacitors.
Eigenschaften
IUPAC Name |
1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-22(2)12-14(13-23(3,4)25-22)24-18-11-7-10-17-19(18)21(27)16-9-6-5-8-15(16)20(17)26/h5-11,14,24-25H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJTZABFWCGSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387773 | |
| Record name | 9,10-Anthracenedione, 1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192060-94-9 | |
| Record name | 9,10-Anthracenedione, 1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-hydroxy-2-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B3968692.png)
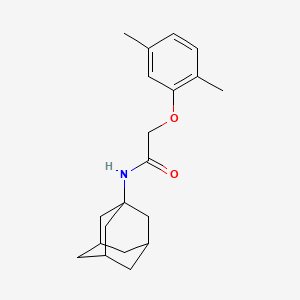
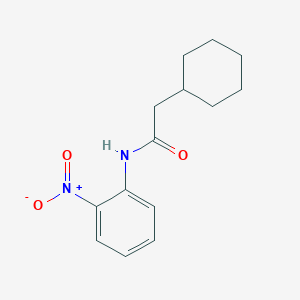
![1-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968723.png)
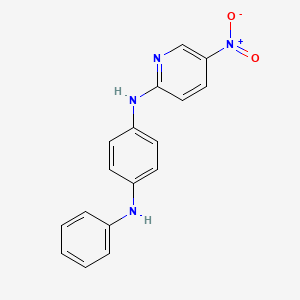
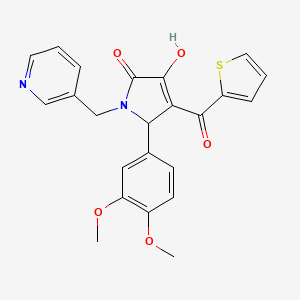
![ethyl 5-{[(3-nitrophenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3968758.png)
![3-methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine oxalate](/img/structure/B3968759.png)
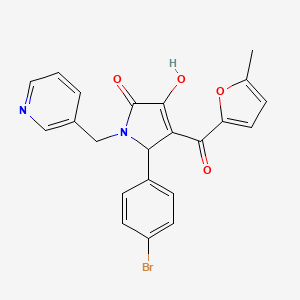

![4-{2-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3968763.png)
![1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3968766.png)
![2-[4-(1-cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3968777.png)
![3-[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanamide](/img/structure/B3968783.png)